molecular formula C21H25NO3 B5741964 benzyl 4-[(diisopropylamino)carbonyl]benzoate

benzyl 4-[(diisopropylamino)carbonyl]benzoate

Cat. No. B5741964
M. Wt: 339.4 g/mol
InChI Key: CCUNCKKEGKEPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-[(diisopropylamino)carbonyl]benzoate (Boc-L-phenylalanine benzyl ester) is a commonly used compound in organic chemistry. It is a white crystalline solid with a molecular weight of 357.46 g/mol and a melting point of 83-85°C. This compound is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group of the amino acid.

Mechanism of Action

The mechanism of action of benzyl 4-[(diisopropylamino)carbonyl]benzoate involves the protection of the amino group of the amino acid. The compound reacts with the amino group to form a stable amide bond, which prevents the amino group from reacting with other reagents. The protecting group can be removed selectively by treatment with an acid, which cleaves the amide bond and releases the amino group.
Biochemical and Physiological Effects
Benzyl 4-[(diisopropylamino)carbonyl]benzoate does not have any significant biochemical or physiological effects. It is an inert compound that is used solely for its ability to protect the amino group of the amino acid.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 4-[(diisopropylamino)carbonyl]benzoate in lab experiments include its ability to selectively protect the amino group of the amino acid, which allows for the synthesis of peptides and proteins with high purity and yield. The compound is also stable and easy to handle.
The limitations of using benzyl 4-[(diisopropylamino)carbonyl]benzoate in lab experiments include the need for anhydrous conditions and the use of toxic reagents such as benzyl chloroformate. The protecting group can also be difficult to remove selectively, which can lead to the loss of the desired product.

Future Directions

For benzyl 4-[(diisopropylamino)carbonyl]benzoate include the development of new protecting groups that are more selective and easier to remove. The use of this compound in the synthesis of complex peptides and proteins is also an area of active research. Additionally, the application of this compound in drug delivery systems is an area of interest, as it can be used to protect the amino group of the drug molecule and prevent premature degradation.

Synthesis Methods

The synthesis of benzyl 4-[(diisopropylamino)carbonyl]benzoate involves the reaction of Boc-L-phenylalanine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified by recrystallization.

Scientific Research Applications

Benzyl 4-[(diisopropylamino)carbonyl]benzoate is widely used in scientific research for the synthesis of peptides and proteins. It is used as a protecting group for the amino group of the amino acid, which allows for selective deprotection of the side chain and the formation of peptide bonds. This compound has been used in the synthesis of various peptides such as angiotensin, oxytocin, and vasopressin.

properties

IUPAC Name

benzyl 4-[di(propan-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15(2)22(16(3)4)20(23)18-10-12-19(13-11-18)21(24)25-14-17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNCKKEGKEPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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